molecular formula C13H10N4O2 B1149574 N-(3-nitropyridin-2-yl)-1H-indol-5-amine CAS No. 156499-27-3

N-(3-nitropyridin-2-yl)-1H-indol-5-amine

Cat. No.: B1149574
CAS No.: 156499-27-3
M. Wt: 254
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Description

N-(3-Nitropyridin-2-yl)-1H-indol-5-amine (IUPAC name: 3-(1-methylpyrrolidin-3-yl)-N-(3-nitropyridin-2-yl)-1H-indol-5-amine; molecular formula: C₁₈H₁₉N₅O₂; molecular weight: 337.38 g/mol) is a heterocyclic compound featuring an indole core linked to a 3-nitropyridine moiety via an amine group . This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting serotonin receptors (e.g., 5-HT₁A) and kinase pathways .

Properties

CAS No.

156499-27-3

Molecular Formula

C13H10N4O2

Molecular Weight

254

Synonyms

5-(3-nitropyrid-2-ylamino)-1H-indole

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitropyridin-2-yl)-1H-indol-5-amine typically involves a multi-step process. One common method includes the Buchwald–Hartwig arylamination reaction, which is a palladium-catalyzed coupling of an aryl halide with an amine. This reaction is often followed by a nucleophilic aromatic substitution to introduce the nitro group onto the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitropyridin-2-yl)-1H-indol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for the Buchwald–Hartwig arylamination and strong nucleophiles for the nucleophilic aromatic substitution. Reaction conditions typically involve elevated temperatures and the use of solvents such as toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of N-(3-nitropyridin-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand CP 135807

  • Structure : Differs by the addition of a (2R)-1-methylpyrrolidin-2-ylmethyl group at the indole’s 3-position.
  • Molecular Weight : 351.41 g/mol (vs. 337.38 g/mol for the target compound).
  • Key Features : Higher lipophilicity (XLogP = 4.1) due to the pyrrolidinylmethyl group, which may enhance blood-brain barrier penetration. Retains the 3-nitropyridine and indol-5-amine backbone, suggesting overlapping biological targets .

Compound 11 (Tang et al., 2023)

  • Structure : Quinazoline core with N-(3-bromo-1H-indol-5-yl) substitution.
  • Key Features: Sub-nanomolar IC₅₀ values against EGFRwt (0.38 nM) and HER2, attributed to the bromine atom’s lipophilic effects. Unlike the target compound, it lacks a nitro group but demonstrates how indole substitutions influence kinase inhibition .
  • Activity : Comparable to afatinib in cytotoxicity assays, highlighting the importance of halogen substituents for potency .

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Structure: Isoquinoline scaffold with a 3-nitropyridine group.
  • The chloro-nitro-pyridine moiety mirrors the electron-withdrawing effects seen in the target compound .
  • Relevance : Demonstrates regioselective amination strategies for nitro-pyridine derivatives .

ASS234 Derivatives (Bautista-Aguilera et al., 2014)

  • Structure : Indole derivatives with piperidine and propargylamine substituents.
  • Activity : Dual cholinesterase and MAO inhibitors. The target compound’s simpler structure lacks the propargylamine group but shares the indole core, suggesting modular design opportunities for neuroactive compounds .

Structural and Functional Analysis Table

Compound Molecular Weight (g/mol) Key Substituents Biological Targets Notable Activity/IC₅₀ Reference
N-(3-Nitropyridin-2-yl)-1H-indol-5-amine 337.38 3-Nitropyridine, indol-5-amine 5-HT₁A receptor, kinases Under investigation
CP 135807 351.41 Pyrrolidinylmethyl, 3-nitropyridine GPCRs (e.g., 5-HT₁A) Ligand activity
Compound 11 (Tang et al.) ~450 (estimated) 3-Bromoindole, quinazoline EGFR, HER2 IC₅₀ = 0.38 nM (EGFRwt)
ASS234 Derivatives ~400–450 Piperidine, propargylamine Cholinesterase, MAO Dual inhibition

Key Research Findings

  • Substituent Effects : Bromine (Compound 11) and nitro groups (target compound) enhance kinase and receptor binding, respectively, via lipophilic and electronic interactions .
  • Synthetic Strategies : Microwave-assisted Buchwald-Hartwig coupling () and copper-catalyzed amination () are viable for nitro-pyridine-indole derivatives .
  • Biological Potentials: The target compound’s nitro group may improve binding to electron-deficient pockets in receptors, similar to CP 135807’s 5-HT₁A affinity .

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